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S-Selanyl Cysteine -

S-Selanyl Cysteine

Catalog Number: EVT-10892349
CAS Number:
Molecular Formula: C3H7NO2SSe
Molecular Weight: 200.13 g/mol
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Product Introduction

Overview

S-Selanyl Cysteine is a selenium-containing analog of cysteine, where the sulfur atom in cysteine is replaced by selenium. This compound is of significant interest in biochemistry and medicinal chemistry due to its unique properties and potential biological roles. S-Selanyl Cysteine is classified as a selenoamino acid and is often involved in the synthesis of selenoproteins, which are essential for various biological functions, including antioxidant defense and redox regulation.

Source and Classification

S-Selanyl Cysteine can be derived from dietary sources containing selenium, such as seafood, meat, and nuts. It can also be synthesized through chemical processes involving cysteine or other selenium compounds. The classification of S-Selanyl Cysteine falls under organoselenium compounds, which are characterized by the presence of carbon-selenium bonds.

Synthesis Analysis

Methods

The synthesis of S-Selanyl Cysteine can be achieved through several methods:

  1. Direct Replacement: One common method involves the direct substitution of sulfur in cysteine with selenium. This can be accomplished through various chemical reactions that introduce selenium into the cysteine structure.
  2. Selenocysteine Synthase Pathway: In biological systems, S-Selanyl Cysteine is synthesized from serine and selenophosphate by the enzyme selenocysteine synthase. This process involves a complex mechanism that ensures the incorporation of selenium into proteins at specific sites.
  3. Solid-Phase Peptide Synthesis: Another method includes solid-phase peptide synthesis (SPPS), where peptide fragments containing S-Selanyl Cysteine can be synthesized by coupling the appropriate amino acid sequences with a seleno group.

Technical Details

The technical details of these methods often involve controlling reaction conditions such as temperature, pH, and concentration of reactants to optimize yield and purity. For instance, when synthesizing via SPPS, protecting groups are typically employed to prevent unwanted reactions during the coupling process.

Molecular Structure Analysis

Structure

S-Selanyl Cysteine has a molecular structure similar to that of cysteine but features a selenol group instead of a thiol group. The general formula for S-Selanyl Cysteine is C3H7N1O2SeC_3H_7N_1O_2Se. The presence of selenium alters the electronic properties and reactivity compared to its sulfur counterpart.

Data

  • Molecular Weight: Approximately 152.06 g/mol
  • Melting Point: Specific melting points may vary based on purity but generally fall within a range typical for amino acids.
Chemical Reactions Analysis

Reactions

S-Selanyl Cysteine participates in various chemical reactions that are crucial for its biological activity:

  1. Redox Reactions: The selenol group can undergo oxidation to form selenenic acids or diselenides, which play roles in cellular signaling and antioxidant processes.
  2. Formation of Selenoproteins: During protein synthesis, S-Selanyl Cysteine can be incorporated into polypeptides where it contributes to the structural integrity and function of enzymes.
  3. Reactivity with Electrophiles: The selenol group exhibits nucleophilic properties, allowing it to react with electrophiles in biochemical pathways.

Technical Details

The reactivity of S-Selanyl Cysteine is influenced by factors such as pH and the presence of other reactive species in the environment. For example, under oxidative conditions, S-Selanyl Cysteine may form stable diselenide bonds with other cysteine residues in proteins.

Mechanism of Action

Process

The mechanism of action for S-Selanyl Cysteine primarily involves its role as an antioxidant and a cofactor in enzyme catalysis. It participates in redox reactions that mitigate oxidative stress within cells by neutralizing free radicals.

Data

Research indicates that selenoproteins containing S-Selanyl Cysteine exhibit enhanced catalytic efficiency compared to their sulfur counterparts due to the unique properties of selenium, such as its ability to exist in multiple oxidation states.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water and polar solvents; insoluble in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under physiological conditions but can be susceptible to oxidation.
  • Reactivity: Reacts with oxidizing agents to form various selenium oxides or polymeric forms.

Relevant data regarding these properties are crucial for understanding how S-Selanyl Cysteine behaves in biological systems and its potential applications in therapeutic contexts.

Applications

S-Selanyl Cysteine has several scientific applications:

  1. Biochemical Research: Used as a model compound to study the role of selenium in biological systems and its effects on enzyme activity.
  2. Therapeutics: Investigated for potential use in cancer therapy due to its role in regulating oxidative stress within cells.
  3. Nutritional Studies: Explored for its importance in human nutrition and potential health benefits associated with selenium intake.
Biosynthesis Pathways & Precursor Dynamics

Selenocysteine Synthase-Dependent Formation Mechanisms

The biosynthesis of S-selanyl cysteine proceeds primarily through the selenocysteine synthase (SecS/SelA)-catalyzed pathway. This pyridoxal 5′-phosphate (PLP)-dependent enzyme converts O-phosphoseryl-tRNA[Ser]Sec into selenocysteyl-tRNA[Ser]Sec using selenophosphate (H2SePO3-) as the activated selenium donor [1] [3]. The reaction occurs via a two-step mechanism:

  • Schiff base formation: The PLP cofactor forms a Schiff base with the α-amino group of the phosphoseryl moiety.
  • β-Elimination and nucleophilic attack: Elimination of phosphate yields an aminoacrylyl-tRNA intermediate, followed by nucleophilic addition of selenide from selenophosphate to form selenocysteyl-tRNA[Ser]Sec [3].

Notably, selenocysteine synthase exhibits catalytic promiscuity: In selenium-deficient conditions, sulfide can substitute selenide, generating cysteyl-tRNA[Ser]Sec (S-selanyl cysteine charged to tRNA) instead of selenocysteine [1]. This substitution underpins the metabolic flexibility of selenium utilization:

Table 1: Catalytic Properties of Selenocysteine Synthase

SubstrateNucleophile DonorProductRelative Efficiency
O-Phosphoseryl-tRNA[Ser]SecSelenophosphateSelenocysteyl-tRNA[Ser]Sec100% (Native reaction)
O-Phosphoseryl-tRNA[Ser]SecThiophosphateCysteyl-tRNA[Ser]Sec (S-selanyl cysteine)30-50%

Trans-Selenation Pathway Intermediates in S-Selanyl Cysteine Metabolism

S-selanyl cysteine arises alternatively via trans-selenation pathways involving selenium transfer from donor molecules:

  • Selenophosphate synthesis: Selenophosphate synthetase 2 (SPS2) catalyzes the ATP-dependent activation of inorganic selenide to selenophosphate, the essential selenium donor for SecS/SelA. SPS2 is a selenoprotein itself, establishing an autocatalytic feedback loop for selenium homeostasis [1] [6].
  • Selenium donor interchange: In Desulfotomaculum nigrificans and related bacteria, dedicated cysteinyl-tRNA synthetases (CysRS*) acylate non-canonical tRNAs (tRNAReC) with cysteine. The resulting Cys-tRNAReC is delivered to the ribosome via SelB elongation factor, inserting S-selanyl cysteine at UGA codons [3]. This pathway bypasses SecS/SelA entirely.
  • Enzymatic transposition: Selenocysteine lyases and cysteine desulfurases (e.g., SufS in E. coli) can mobilize selenium from selenocysteine to generate reactive intermediates that may form S-selanyl cysteine adducts [10].

tRNA[Ser]Sec Charging Dynamics & UGA Codon Recoding Specificity

The fidelity of S-selanyl cysteine/selenocysteine incorporation hinges on tRNA[Ser]Sec charging and modification:

  • Aminoacylation: Seryl-tRNA synthetase (SerRS) attaches serine to tRNA[Ser]Sec, forming Ser-tRNA[Ser]Sec. Eukaryotic SerRS recognizes the tRNA[Ser]Sec acceptor stem (G1-C72, G73) and elongated variable arm [4] [9].
  • Phosphoserylation: O-phosphoseryl-tRNA[Ser]Sec kinase (PSTK) phosphorylates Ser-tRNA[Ser]Sec to generate the SecS substrate [1].
  • Epitranscriptomic regulation: Modifications in the tRNA[Ser]Sec anticodon loop govern UGA recoding efficiency:
  • i6A37 (N6-isopentenyladenosine): Stabilizes codon-anticodon pairing via base stacking. TRIT1 enzyme deficiency reduces i6A37, moderately impairing selenoprotein expression [8].
  • mcm5U/mcm5Um34 (5-methoxycarbonylmethyluridine/2'-O-methylated form): mcm5Um34 enhances ribosomal binding and UGA recoding under selenium-replete conditions. The C65G mutation in human tRNA[Ser]Sec ablates mcm5U formation, causing severe selenoprotein deficiency [9].

Table 2: Impact of tRNA[Ser]Sec Modifications on UGA Recoding

ModificationPositionEnzymeFunctional RoleEffect of Loss
i6A37TRIT1Stabilizes anticodon structure; promotes EF binding20-40% reduction in GPX1/TXNRD1 synthesis [8]
mcm5U34ALKBH8Base wobbling; ribosomal A-site accommodationDisrupted Sec incorporation hierarchy [9]
mcm5Um34FTSJ1Enhanced ribosome binding; Sec insertion efficiencyImpaired stress-related selenoprotein expression [8]

Comparative Analysis of Prokaryotic vs. Eukaryotic Incorporation Machinery

The biosynthesis and incorporation of S-selanyl cysteine/selenocysteine diverge significantly between domains:

  • Prokaryotic Systems:
  • SECIS element positioning: In bacteria, the SECIS stem-loop resides immediately downstream of the UGA codon within the coding sequence, enabling direct interaction with SelB [3].
  • SelB elongation factor: Binds GTP, Sec-tRNA[Ser]Sec, and SECIS concurrently, delivering the charged tRNA directly to the ribosomal A-site without eukaryotic cofactors [3].
  • Pathway plasticity: Many bacteria (e.g., Clostridia) utilize alternative pathways where Cys-tRNAReC decodes UGA with S-selanyl cysteine via SelB* (a SelB paralog) [3].

  • Eukaryotic/Archaeal Systems:

  • SECIS location: SECIS elements reside in the 3'-untranslated region (3'-UTR), requiring trans-acting factors (SECISBP2, EFSec) for UGA recoding [1] [6].
  • EFSec dynamics: Eukaryotic elongation factor (EFSec) transports Sec-tRNA[Ser]Sec to the ribosome but requires SECISBP2 to dock onto SECIS for UGA decoding [9].
  • Selenophosphate synthesis: Eukaryotes employ SPS2 with an N-terminal methyltransferase fusion (e.g., Naegleria gruberi), suggesting integration with methylation-dependent regulation absent in bacteria [6].

Table 3: Comparative Features of S-Selanyl Cysteine/Selenocysteine Incorporation

FeatureProkaryotesEukaryotes/Archaea
SECIS PositionCoding sequence; 3' adjacent to UGA3'-UTR; distant from UGA codon
Elongation FactorSelB (binds SECIS directly)EFSec + SECISBP2 complex
tRNA Charging PathwayDirect serylation by SerRS or cysteinylation by CysRS* (tRNAReC)Exclusive SerRS serylation → PSTK phosphorylation → SecS conversion
Selenophosphate SynthetaseSelD (minimal domain)SPS2 (often with methyltransferase/regulatory domains) [6]
Recoding Efficiency DeterminantsCodon context; SelB-SECIS affinitySECISBP2 affinity; tRNA[Ser]Sec modifications; selenium status [1] [9]

These comparative analyses reveal evolutionary adaptations in S-selanyl cysteine metabolism, balancing the essentiality of selenium-dependent redox catalysis with the metabolic cost of maintaining dedicated incorporation machinery.

Properties

Product Name

S-Selanyl Cysteine

IUPAC Name

(2R)-2-amino-3-selanylsulfanylpropanoic acid

Molecular Formula

C3H7NO2SSe

Molecular Weight

200.13 g/mol

InChI

InChI=1S/C3H7NO2SSe/c4-2(1-7-8)3(5)6/h2,8H,1,4H2,(H,5,6)/t2-/m0/s1

InChI Key

KRUPEGHZMWTFPP-REOHCLBHSA-N

Canonical SMILES

C(C(C(=O)O)N)S[SeH]

Isomeric SMILES

C([C@@H](C(=O)O)N)S[SeH]

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